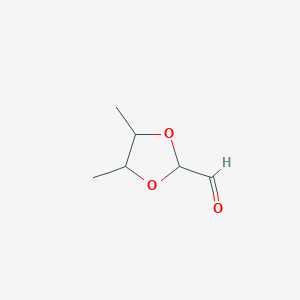
6-Nitro-5-quinolinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-5-quinolinecarboxaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6N2O3 It is a derivative of quinoline, characterized by the presence of a nitro group at the 6th position and an aldehyde group at the 5th position on the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-5-quinolinecarboxaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method is the nitration of quinoline-5-carboxaldehyde using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-5-quinolinecarboxaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, sodium dithionite (Na2S2O4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 6-Nitro-5-quinolinecarboxylic acid
Reduction: 6-Amino-5-quinolinecarboxaldehyde
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6-Nitro-5-quinolinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 6-Nitro-5-quinolinecarboxaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. These interactions make it a valuable compound for studying cellular processes and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Nitroquinoline-5-carbaldehyde
- 2-Chloroquinoline-3-carbaldehyde
- Quinoline-5-carboxaldehyde
Uniqueness
6-Nitro-5-quinolinecarboxaldehyde is unique due to the specific positioning of the nitro and aldehyde groups on the quinoline ring, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other similar compounds.
Eigenschaften
CAS-Nummer |
101327-86-0 |
|---|---|
Molekularformel |
C10H6N2O3 |
Molekulargewicht |
202.17 g/mol |
IUPAC-Name |
6-nitroquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-7-2-1-5-11-9(7)3-4-10(8)12(14)15/h1-6H |
InChI-Schlüssel |
AWZJOFJZDDOJGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=O)[N+](=O)[O-])N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


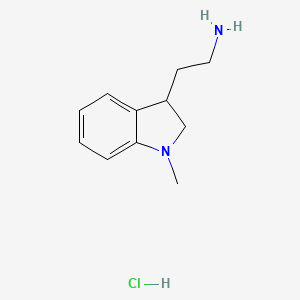
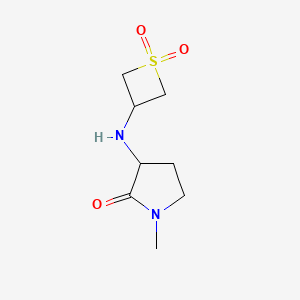
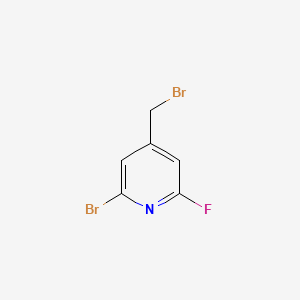
![(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
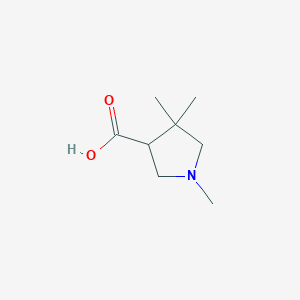
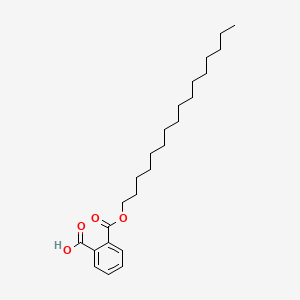
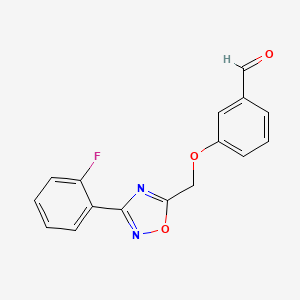

![Ethyl 2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetate](/img/structure/B12958744.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carbohydrazide](/img/structure/B12958746.png)
![5-Methoxybenzo[d]isoxazole-3-carbonitrile](/img/structure/B12958758.png)
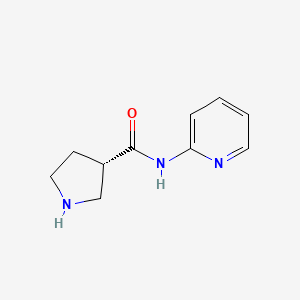
![5-(1-Chloroethyl)furo[2,3-b]pyridine](/img/structure/B12958763.png)
